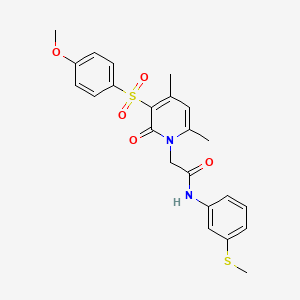

4-(N,N-diethylsulfamoyl)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

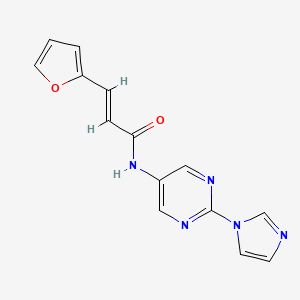

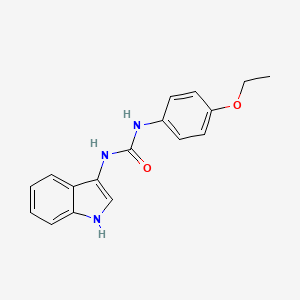

4-(N,N-diethylsulfamoyl)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C21H24FN3O4S and its molecular weight is 433.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

Aromatic sulfonamides, including compounds with structural similarities to 4-(N,N-diethylsulfamoyl)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide, have been investigated for their inhibition of carbonic anhydrase (CA) isoenzymes. These studies demonstrate the potential of such compounds in modulating enzyme activity, with implications for treating conditions like glaucoma, epilepsy, and certain types of tumors. For instance, three new aromatic sulfonamide inhibitors exhibited nanomolar inhibitory concentrations against CA I, II, IV, and XII isoenzymes, highlighting their selectivity and potential therapeutic utility (Supuran, Maresca, Gregáň, & Remko, 2013).

Neurological Applications

Research has also explored the use of benzamide derivatives in neurology, particularly for Alzheimer's disease (AD). A specific benzamide compound, acting as a selective serotonin 1A receptor imaging probe, facilitated the in vivo quantification of receptor densities in AD patients. This work supports the potential of benzamide derivatives in diagnosing and understanding the progression of neurodegenerative diseases (Kepe et al., 2006).

Analytical Chemistry

In analytical chemistry, benzamide derivatives have been utilized in the separation and analysis of pharmaceutical compounds. For example, nonaqueous capillary electrophoresis methods developed for imatinib mesylate and related substances leverage the unique properties of these compounds for effective separation and quality control (Ye et al., 2012).

Histone Deacetylase Inhibition

The design and synthesis of certain benzamide derivatives have led to the discovery of potent histone deacetylase (HDAC) inhibitors. These compounds exhibit significant antitumor activity by blocking cancer cell proliferation and inducing apoptosis. Their selectivity towards HDACs 1-3 and 11 suggests their applicability in cancer treatment strategies (Zhou et al., 2008).

Advanced Materials

Benzamide derivatives have also been explored for their utility in advanced materials. For example, the synthesis and characterization of metal complexes with benzene sulphonamide derivatives underscore their potential in enhancing the biological and catalytic capabilities of ligands, opening avenues for pharmaceutical and chemical industry applications (Orie, Ike, & Nzeneri, 2021).

Propriétés

IUPAC Name |

4-(diethylsulfamoyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4S/c1-3-24(4-2)30(28,29)19-10-8-15(9-11-19)21(27)23-17-13-20(26)25(14-17)18-7-5-6-16(22)12-18/h5-12,17H,3-4,13-14H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFALGHDPEOTVKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2742515.png)

![N,N-diethyl-2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2742521.png)

![1-[(4-tert-butylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2742526.png)

![5-{[(2-chlorobenzyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2742527.png)

![ethyl 4-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzoate](/img/structure/B2742532.png)

![1-(3-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2742534.png)